Molecular weight and formula of 3-cyclopropanecarbonyl-4H-1,2,4-triazole
Molecular weight and formula of 3-cyclopropanecarbonyl-4H-1,2,4-triazole
An In-Depth Technical Guide to 3-Cyclopropanecarbonyl-4H-1,2,4-triazole[1]
Part 1: Executive Technical Summary
3-Cyclopropanecarbonyl-4H-1,2,4-triazole (also known as cyclopropyl(1H-1,2,4-triazol-3-yl)methanone) is a high-value heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs) and specific kinases (e.g., ASK1 inhibitors).[1]
Structurally, it consists of a 1,2,4-triazole ring linked at the C3 position to a cyclopropyl group via a carbonyl spacer.[1] This specific "carbonyl-linker" motif distinguishes it from simple alkyl-triazoles, imparting unique electronic properties and hydrogen-bond accepting capabilities essential for drug-receptor binding.[1]
Part 2: Chemical Identity & Physicochemical Profile
The following data consolidates the molecular specifications for 3-cyclopropanecarbonyl-4H-1,2,4-triazole.
Table 1: Molecular Specifications
| Property | Value | Notes |
| IUPAC Name | Cyclopropyl(4H-1,2,4-triazol-3-yl)methanone | Tautomerizes with 1H- and 2H- forms.[1][2] |
| CAS Registry Number | 1330751-98-8 | Also referenced in patents as a generic intermediate.[1] |
| Molecular Formula | C₆H₇N₃O | |
| Molecular Weight | 137.14 g/mol | Average Mass |
| Monoisotopic Mass | 137.05891 Da | Useful for HRMS identification.[1] |
| H-Bond Donors | 1 | The NH of the triazole ring. |
| H-Bond Acceptors | 3 | The carbonyl oxygen and two triazole nitrogens.[1] |
| Predicted pKa | ~8.5 (Acidic NH) | Triazole ring NH deprotonation.[1] |
| LogP (Predicted) | ~0.2 - 0.5 | Moderately polar; good oral bioavailability potential.[1] |
Part 3: Structural Analysis & Tautomerism
The "4H" designation in the name refers to a specific tautomer. However, in solution, 1,2,4-triazoles exist in a rapid equilibrium between the 1H, 2H, and 4H forms.[1][2] The presence of the electron-withdrawing carbonyl group at position 3 stabilizes the N-H bond, often favoring the 1H or 2H forms in crystal structures, though the 4H form is often the reactive species in N-alkylation reactions.[1]
Diagram 1: Tautomeric Equilibrium
Part 4: Synthesis Methodologies
Synthesizing 3-acyl-1,2,4-triazoles is chemically challenging because the triazole ring is electron-deficient, making direct Friedel-Crafts acylation difficult.[1] The most robust protocols rely on Grignard addition to a protected triazole ester or oxidative cyclization .[1]
Method A: The Protected Grignard Route (Recommended)
This method offers the highest regioselectivity and yield.[1] It avoids the formation of N-acylated byproducts.[1]
Reaction Scheme:
-
Protection: Methyl 1,2,4-triazole-3-carboxylate is protected (e.g., with THP or Trityl) to mask the acidic NH.[1]
-
Nucleophilic Addition: Cyclopropylmagnesium bromide attacks the ester carbonyl.[1]
-
Deprotection: Acidic hydrolysis removes the protecting group.[1]
Detailed Protocol:
-
Starting Material: Dissolve Methyl 1H-1,2,4-triazole-3-carboxylate (10 mmol) in dry DCM (50 mL).
-
Protection: Add Dihydropyran (DHP, 12 mmol) and catalytic p-Toluenesulfonic acid (pTsOH). Stir at RT for 4 hours. Neutralize, wash, and concentrate to yield the THP-protected ester.[1]
-
Grignard Addition:
-
Dissolve the protected ester in anhydrous THF (30 mL) under Nitrogen atmosphere.
-
Cool to -78°C.[1]
-
Add Cyclopropylmagnesium bromide (1.0 M in THF, 12 mmol) dropwise over 20 minutes.
-
Critical Step: Allow the reaction to warm to 0°C and stir for 2 hours. The low temperature prevents over-addition to the tertiary alcohol.[1]
-
-
Quench & Hydrolysis: Quench with saturated NH₄Cl. Extract with EtOAc.[1]
-
Deprotection: Resuspend the crude intermediate in MeOH/HCl (2M) and stir at RT for 1 hour to remove the THP group.
-
Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (Eluent: DCM/MeOH 95:5).
Method B: Oxidation of the Alcohol Precursor
If the Grignard addition to the ester is problematic (e.g., over-addition), a two-step reduction-oxidation sequence is preferred.[1]
-
Precursor: Cyclopropyl(1H-1,2,4-triazol-3-yl)methanol.[1]
-
Oxidation: Treat with Manganese Dioxide (MnO₂) in refluxing chloroform or Dess-Martin Periodinane in DCM.[1]
-
Result: Clean conversion to the ketone without ring degradation.
Diagram 2: Synthesis Workflow
Part 5: Applications in Drug Discovery
The 3-cyclopropanecarbonyl-1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry.[1]
-
Bioisosterism: The triazole ring acts as a stable bioisostere for amide or carboxylic acid groups, improving metabolic stability.[1]
-
Kinase Inhibition: This fragment is often found in inhibitors of ASK1 (Apoptosis Signal-regulating Kinase 1) .[1] The carbonyl oxygen forms a key hydrogen bond with the kinase hinge region, while the cyclopropyl group fills a hydrophobic pocket.[1]
-
Metabolic Stability: The cyclopropyl group resists cytochrome P450 oxidation better than an isopropyl or ethyl group, extending the half-life of the drug candidate.[1]
Key Validated Targets:
-
JAK Inhibitors: Used as a linker in Janus Kinase inhibitors for autoimmune diseases.[1]
-
CB2 Agonists: The cyclopropyl-methanone motif is critical for selectivity towards Cannabinoid Receptor Type 2 (CB2) over CB1.[1]
Part 6: Safety & Handling (MSDS Summary)
-
Signal Word: Warning.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The ketone is stable but the triazole NH is susceptible to unwanted deprotonation if exposed to strong bases.[1]
-
Solubility: Soluble in DMSO, Methanol, and DMF.[1] Sparingly soluble in water.[1]
References
-
PubChem. (n.d.).[1] 3-cyclopropanecarbonyl-4H-1,2,4-triazole (Compound).[1] National Library of Medicine.[1] Retrieved March 1, 2026, from [Link][1]
-
Castanedo, G. M., et al. (2011).[1][3][4] "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles." The Journal of Organic Chemistry, 76(4), 1177–1179.[1] [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of 1,2,4-triazoles. Retrieved March 1, 2026, from [Link]
-
Google Patents. (2012).[1] Triazole derivatives as ASK1 inhibitors. Patent WO2012003303.[1] Retrieved March 1, 2026, from [1]
Sources
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. isres.org [isres.org]
